![molecular formula C15H11BrO2 B12544845 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde CAS No. 666257-82-5](/img/structure/B12544845.png)
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromobut-2-in-1-il)oxi]naftaleno-2-carbaldehído es un compuesto químico que presenta un anillo de naftaleno sustituido con un éter bromobutinilo y un grupo aldehído
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(4-Bromobut-2-in-1-il)oxi]naftaleno-2-carbaldehído generalmente implica la reacción de 4-bromo-1-butino con naftaleno-2-carbaldehído en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de una base como carbonato de potasio en un disolvente como dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de seguridad para manejar los intermedios reactivos y el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(4-Bromobut-2-in-1-il)oxi]naftaleno-2-carbaldehído puede someterse a diversas reacciones químicas, entre ellas:
Sustitución nucleofílica: El átomo de bromo puede ser reemplazado por otros nucleófilos.
Cicloadición: El grupo alquino puede participar en reacciones de cicloadición para formar compuestos cíclicos.
Oxidación y reducción: El grupo aldehído puede oxidarse a un ácido carboxílico o reducirse a un alcohol.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio o tiocianato de potasio en disolventes apróticos polares.
Cicloadición: A menudo se utilizan catalizadores como yoduro de cobre(I) o acetato de paladio(II).
Oxidación y reducción: Se emplean agentes oxidantes como permanganato de potasio o agentes reductores como borohidruro de sodio.
Principales productos formados
Sustitución nucleofílica: Los productos incluyen azidas o tiocianatos.
Cicloadición: Los productos incluyen varios compuestos cíclicos.
Oxidación y reducción: Los productos incluyen ácidos carboxílicos o alcoholes.
Aplicaciones Científicas De Investigación
3-[(4-Bromobut-2-in-1-il)oxi]naftaleno-2-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Uso potencial en la síntesis de compuestos biológicamente activos.
Medicina: Investigado por su potencial en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-[(4-Bromobut-2-in-1-il)oxi]naftaleno-2-carbaldehído depende de la reacción específica que experimenta. Generalmente, el grupo éter bromobutinilo puede participar en reacciones de sustitución nucleofílica o cicloadición, mientras que el grupo aldehído puede sufrir oxidación o reducción. Los objetivos moleculares y las vías involucradas se determinan mediante la aplicación específica y las condiciones de reacción.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-1-butino: Un compuesto más simple con reactividad similar debido a la presencia del grupo bromobutinilo.
Naftaleno-2-carbaldehído: Comparte las funcionalidades de naftaleno y aldehído pero carece del grupo éter bromobutinilo.
Singularidad
3-[(4-Bromobut-2-in-1-il)oxi]naftaleno-2-carbaldehído es único debido a la combinación de las funcionalidades de éter bromobutinilo y aldehído en un anillo de naftaleno. Esta estructura única le permite participar en una variedad de reacciones químicas, lo que lo convierte en un compuesto versátil en la síntesis orgánica y la ciencia de materiales.
Propiedades
Número CAS |
666257-82-5 |
|---|---|
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
3-(4-bromobut-2-ynoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H11BrO2/c16-7-3-4-8-18-15-10-13-6-2-1-5-12(13)9-14(15)11-17/h1-2,5-6,9-11H,7-8H2 |
Clave InChI |
XKJHBZAXFDWXTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C=O)OCC#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


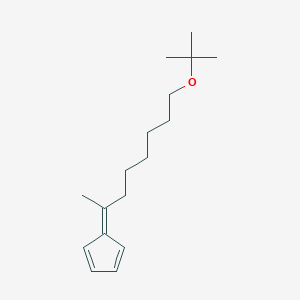

![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)
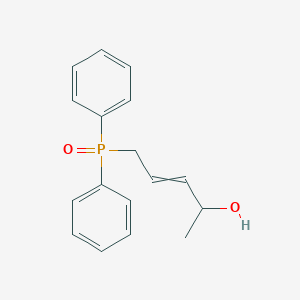
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
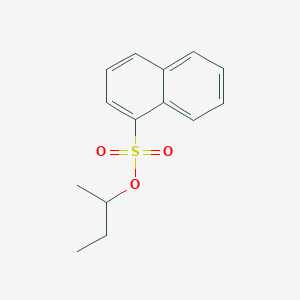
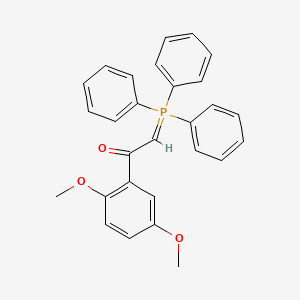



![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
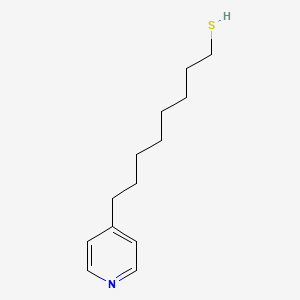

![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
